

5-Aminopyrimidine-2-carbohydrazide: A Technical Guide to Structure, Synthesis, and Application

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Compound of Interest

Compound Name:	5-Aminopyrimidine-2-carbohydrazide
CAS No.:	87362-16-1
Cat. No.:	B1622699

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Executive Summary

5-Aminopyrimidine-2-carbohydrazide (CAS: 87362-28-5) is a critical heterocyclic building block in medicinal chemistry. Characterized by a pyrimidine core substituted with an electron-donating amino group at the C5 position and a reactive carbohydrazide moiety at the C2 position, this molecule serves as a versatile scaffold. It is primarily utilized in the synthesis of bioactive hydrazones and fused heterocycles (such as 1,3,4-oxadiazoles and 1,2,4-triazoles) which exhibit potent antimicrobial, anticancer, and kinase-inhibitory activities. This guide provides an in-depth analysis of its physicochemical properties, validated synthetic protocols, and reactivity profiles.

Chemical Identity and Structural Analysis[1][2][3][4][5]

The molecule comprises a planar pyrimidine ring. The C5-amino group acts as a weak electron donor to the ring, while the C2-carbohydrazide group provides a bidentate nucleophilic site (N, O) capable of hydrogen bonding and metal chelation.

Identification Data^{[2][3][4][6][7]}

Parameter	Detail
Chemical Name	5-Aminopyrimidine-2-carbohydrazide
CAS Number	87362-28-5
Molecular Formula	C ₅ H ₇ N ₅ O
Molecular Weight	153.14 g/mol
SMILES	<chem>Nc1cnc(C(=O)NN)nc1</chem>
InChI Key	ACCNBY309

Structural Properties

- Electronic Character:** The pyrimidine ring is electron-deficient, but the 5-amino substituent mitigates this deficiency via resonance (+M effect), making the ring carbons at positions 4 and 6 slightly more electron-rich than unsubstituted pyrimidine.
- H-Bonding Potential:** The hydrazide motif (-CONHNH₂) serves as both a hydrogen bond donor (NH, NH₂) and acceptor (C=O, N). This makes the scaffold highly relevant for designing ligands that target protein active sites (e.g., kinase hinge regions).
- Tautomerism:** While primarily existing in the keto-form, the hydrazide group can undergo amide-iminol tautomerism, particularly upon metal coordination.

Physicochemical Profile

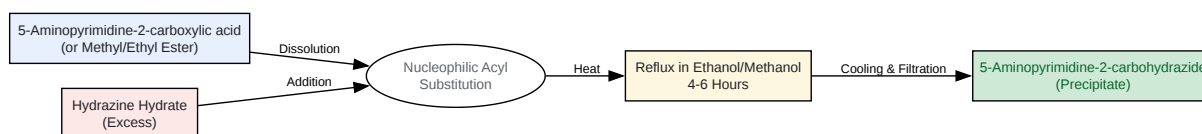
Understanding the physical state and solubility is crucial for optimizing reaction conditions.

Property	Value / Description	Note
Physical State	Solid (Crystalline powder)	Typically off-white to pale yellow.
Melting Point	> 220 °C (Decomposes)	High MP due to extensive intermolecular H-bonding network.
Solubility (High)	DMSO, DMF, DMAc	Polar aprotic solvents break H-bond networks effectively.
Solubility (Mod)	Methanol, Ethanol (Hot)	Often requires reflux for complete dissolution.
Solubility (Low)	Water, Chloroform, Hexane	Poor solubility in non-polar solvents.
pKa (Predicted)	~3.5 (Pyrimidine N), ~13 (Hydrazide NH)	The 5-amino group is weakly basic; the hydrazide NH is weakly acidic.

Synthetic Pathways[2][4][5][7]

The synthesis of **5-Aminopyrimidine-2-carbohydrazide** typically proceeds via nucleophilic acyl substitution of a corresponding ester with hydrazine hydrate. This method is preferred for its high yield and operational simplicity.

Workflow Visualization



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Figure 1: Standard synthetic workflow for **5-Aminopyrimidine-2-carbohydrazide** via hydrazinolysis.

Validated Synthetic Protocol

Objective: Synthesis of **5-Aminopyrimidine-2-carbohydrazide** from Ethyl 5-aminopyrimidine-2-carboxylate.

Reagents:

- Ethyl 5-aminopyrimidine-2-carboxylate (1.0 equiv)
- Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv)
- Ethanol (Absolute, solvent volume: 10 mL per gram of substrate)

Procedure:

- Dissolution: Charge a round-bottom flask with Ethyl 5-aminopyrimidine-2-carboxylate and ethanol. Stir until a fine suspension or solution is achieved.
- Addition: Add hydrazine hydrate dropwise to the stirring mixture at room temperature. Note: Excess hydrazine is used to prevent the formation of dimerized species.
- Reaction: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. Monitor reaction progress via TLC (System: 10% Methanol in Dichloromethane). The starting ester spot (high R_f) should disappear, replaced by the hydrazide spot (lower R_f, streak).
- Work-up: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 30 minutes. The product will precipitate as a solid.
- Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2x) and diethyl ether (1x) to remove excess hydrazine and water.
- Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

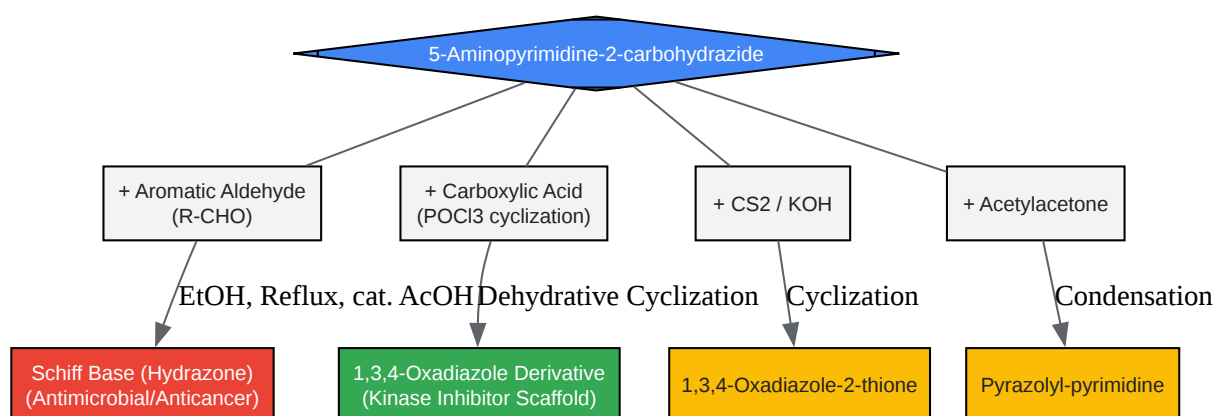
Self-Validation Criteria:

- IR Spectroscopy: Disappearance of the ester carbonyl stretch ($\sim 1720\text{ cm}^{-1}$) and appearance of the hydrazide carbonyl stretch ($\sim 1650\text{--}1690\text{ cm}^{-1}$).
- Solubility Check: Product should be significantly less soluble in ethanol than the starting ester.

Reactivity and Derivatization[7]

The utility of **5-Aminopyrimidine-2-carbohydrazide** lies in its ability to undergo cyclization and condensation reactions, forming diverse pharmacophores.

Reactivity Network



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Figure 2: Divergent synthesis pathways from the carbohydrazide core.

Key Transformations

- Schiff Base Formation (Hydrazones):
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) Nucleophilic attack of the terminal amino group of the hydrazide on an aldehyde carbonyl, followed by dehydration.
 - Application: These derivatives are often screened for antitubercular and antifungal activity. The azomethine proton ($-\text{CH}=\text{N}-$) is a diagnostic NMR signal at

8.0–9.0 ppm.

- 1,3,4-Oxadiazole Synthesis:
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#) Reaction with carboxylic acids in the presence of phosphoryl chloride () or oxidative cyclization of hydrazones using Iodine/Hypervalent iodine.
 - Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.

Medicinal Chemistry Applications

Kinase Inhibition

The 5-aminopyrimidine motif is a "privileged structure" in kinase inhibitors (e.g., mimicking the adenine ring of ATP). When coupled with a carbohydrazide or its derivatives (oxadiazoles), the molecule can engage in multiple hydrogen bonding interactions with the kinase hinge region.

- H-Bond Donor: The C5-amino group.
- H-Bond Acceptor: The pyrimidine nitrogens (N1/N3).

Antimicrobial Agents

Hydrazide-hydrazone derivatives of pyrimidines have demonstrated efficacy against multi-drug resistant strains of *S. aureus* and *M. tuberculosis*. The mechanism often involves the chelation of essential metal ions (Fe, Cu) required for bacterial metalloenzymes, facilitated by the tridentate nature of the hydrazone ligand.

References

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